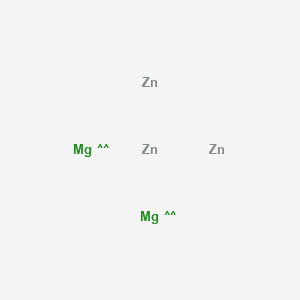
3-(1,3-Benzodioxol-5-yl)-3-hydroxy-2-phenylpropanoic acid;silver
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzodioxol-5-yl)-3-hydroxy-2-phenylpropanoic acid;silver is a complex organic compound that combines the structural features of benzodioxole and phenylpropanoic acid with a silver ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yl)-3-hydroxy-2-phenylpropanoic acid;silver typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Addition of the Phenylpropanoic Acid Moiety: This step involves the reaction of the benzodioxole derivative with cinnamic acid under acidic or basic conditions.
Introduction of the Silver Ion: The final step involves the reaction of the synthesized 3-(1,3-Benzodioxol-5-yl)-3-hydroxy-2-phenylpropanoic acid with a silver salt, such as silver nitrate, to form the silver complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-3-hydroxy-2-phenylpropanoic acid;silver can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
3-(1,3-Benzodioxol-5-yl)-3-hydroxy-2-phenylpropanoic acid;silver has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: The compound is used in the development of advanced materials, including nanomaterials and coatings with unique properties.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-3-hydroxy-2-phenylpropanoic acid;silver involves its interaction with molecular targets and pathways in biological systems. The silver ion can interact with cellular components, leading to antimicrobial effects by disrupting cell membranes and interfering with essential cellular processes. The benzodioxole and phenylpropanoic acid moieties may also contribute to the compound’s biological activities through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzodioxol-5-yl)-2-phenylpropanoic acid: Similar structure but lacks the silver ion.
3-Hydroxy-2-phenylpropanoic acid: Similar structure but lacks the benzodioxole ring and silver ion.
Silver acetate: Contains silver ion but lacks the complex organic structure.
Uniqueness
3-(1,3-Benzodioxol-5-yl)-3-hydroxy-2-phenylpropanoic acid;silver is unique due to the combination of the benzodioxole ring, phenylpropanoic acid moiety, and silver ion. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
5450-49-7 |
|---|---|
Molecular Formula |
C16H14AgO5 |
Molecular Weight |
394.15 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-hydroxy-2-phenylpropanoic acid;silver |
InChI |
InChI=1S/C16H14O5.Ag/c17-15(11-6-7-12-13(8-11)21-9-20-12)14(16(18)19)10-4-2-1-3-5-10;/h1-8,14-15,17H,9H2,(H,18,19); |
InChI Key |
KEELQQAQZMGAAS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(C3=CC=CC=C3)C(=O)O)O.[Ag] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




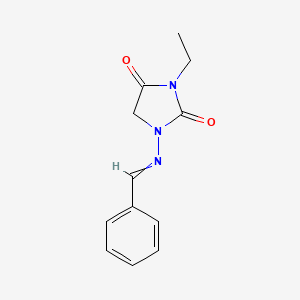
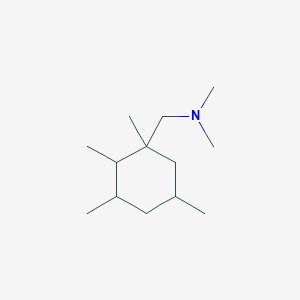
![2-[(2-Ethoxyphenyl)hydroxymethyl]naphthalene-1,4-dione](/img/structure/B14721845.png)
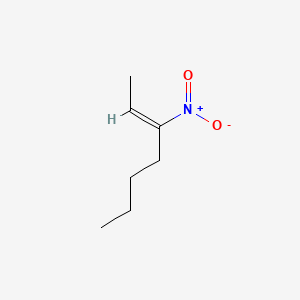
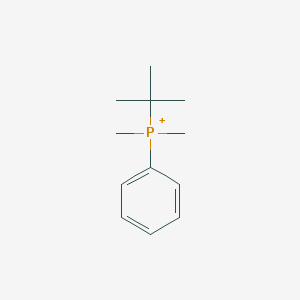
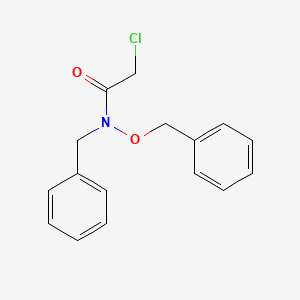

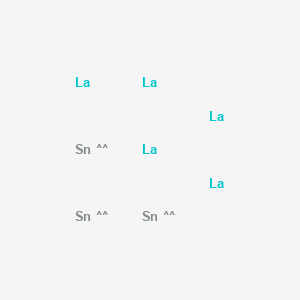
![(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B14721908.png)
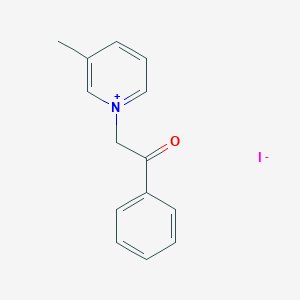
silane](/img/structure/B14721922.png)
